molecular formula C12H25N3 B12222014 2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine

2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine

Cat. No.: B12222014
M. Wt: 211.35 g/mol
InChI Key: NUVGIMCXALLFRY-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine typically involves the reaction of piperidine with piperazine derivatives. One common method includes the alkylation of piperazine with a piperidine derivative under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H25N3

Molecular Weight

211.35 g/mol

IUPAC Name

2,4-dimethyl-1-(piperidin-4-ylmethyl)piperazine

InChI

InChI=1S/C12H25N3/c1-11-9-14(2)7-8-15(11)10-12-3-5-13-6-4-12/h11-13H,3-10H2,1-2H3

InChI Key

NUVGIMCXALLFRY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC2CCNCC2)C

Origin of Product

United States

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